{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid
説明
Structure
3D Structure
特性
IUPAC Name |
2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O2S/c14-8-3-1-7(2-4-8)9-5-10(13(15,16)17)19-12(18-9)22-6-11(20)21/h1-5H,6H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKJDPSBWUHXNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)SCC(=O)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound {[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid , with the CAS number 505049-36-5, is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR) that highlight its therapeutic potential.
- Molecular Formula : C₁₃H₈F₄N₂O₂S
- Molecular Weight : 346.30 g/mol
- Hazard Classification : Irritant
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor activity. For instance, derivatives with a similar structure have shown efficacy against various cancer cell lines by inhibiting key pathways involved in tumor growth. A notable study demonstrated that certain pyrimidine derivatives effectively inhibited BRAF(V600E) and EGFR, which are critical in the progression of certain cancers .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Research indicates that related compounds can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in macrophages, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, there is emerging evidence of antimicrobial activity associated with pyrimidine derivatives. Compounds structurally related to This compound have been reported to exhibit inhibitory effects against various bacterial strains, indicating a broad spectrum of biological activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the trifluoromethyl group and the fluorophenyl moiety appears to enhance the lipophilicity and overall potency of the compound against target enzymes. For instance, modifications in these groups have been shown to significantly alter the binding affinity to targets such as PARP1, which plays a role in DNA repair mechanisms .
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of BRAF(V600E), EGFR | |
| Anti-inflammatory | Reduced NO production; inhibition of cytokines | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Antitumor Efficacy
In a study involving human breast cancer cells, a derivative of This compound was shown to have an IC50 value of 18 μM, indicating moderate efficacy against these cells. The study suggested that the compound enhances apoptosis via activation of caspase pathways .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of similar compounds revealed that they could significantly inhibit lipopolysaccharide (LPS)-induced TNF-α production in macrophages. This suggests that such compounds may be beneficial in managing conditions characterized by chronic inflammation .
類似化合物との比較
Comparison with Structural Analogs
Key Structural Variations
The compound’s analogs differ in substituents on the pyrimidine ring or modifications to the thioacetic acid side chain. These changes influence physicochemical properties, bioactivity, and applications.
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What synthetic methodologies are recommended for preparing {[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetic acid?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 2-mercaptoacetic acid with a halogenated pyrimidine precursor (e.g., 2-chloro-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine) under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored via TLC, and purification is achieved through recrystallization or column chromatography using ethyl acetate/hexane gradients. Ensure anhydrous conditions to avoid hydrolysis of the trifluoromethyl group .
Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?
- Methodological Answer : Use a combination of ¹H NMR (in DMSO-d₆ or CDCl₃) to identify aromatic protons (δ 7.2–8.1 ppm) and the thioacetic acid moiety (δ ~3.8 ppm for -SCH₂COO-). ¹³C NMR confirms the trifluoromethyl carbon (δ ~120 ppm, q, J = 270 Hz) and pyrimidine ring carbons. FT-IR verifies the C-F stretch (1100–1250 cm⁻¹) and carboxylic acid O-H (broad ~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) with ESI+ ensures molecular ion accuracy (±5 ppm) .
Q. How can purity be assessed post-synthesis?
- Methodological Answer : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to quantify impurities. Elemental analysis (C, H, N, S) should match theoretical values within ±0.4%. For trace solvents, use GC-MS with headspace sampling. Purity ≥95% is typically required for publication .
Advanced Research Questions
Q. How can crystallographic disorder in the pyrimidine ring be resolved during X-ray diffraction analysis?
- Methodological Answer : Use SHELXL (or Olex2 ) for refinement. Apply TWIN/BASF commands if twinning is detected. For disordered trifluoromethyl groups, split the model into two orientations with occupancy ratios refined to 50:50. Restrain bond distances and angles using DFIX/SADI commands. Validate with R1 < 5% and wR2 < 12% .
Q. What computational strategies predict the reactivity of the trifluoromethyl group in electrophilic substitutions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions. Analyze Fukui indices (f⁻) to predict nucleophilic attack sites. Solvent effects (e.g., DMSO) are modeled using the PCM method . Compare with experimental results from Hammett plots or kinetic isotope effects .
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s electronic properties?
- Methodological Answer : Conduct UV-Vis spectroscopy (in ethanol) to observe bathochromic shifts in λmax due to extended π-conjugation. Cyclic voltammetry (0.1 M TBAPF₆ in acetonitrile) reveals oxidation potentials linked to the pyrimidine ring’s electron density. Correlate with NMR chemical shifts (e.g., deshielding of adjacent protons) .
Q. What strategies mitigate competing side reactions during thioether bond formation?
- Methodological Answer : Optimize reaction temperature (40–60°C) to minimize disulfide byproducts. Use molecular sieves to scavenge water. Add TBAB (tetrabutylammonium bromide) as a phase-transfer catalyst. Monitor intermediates via LC-MS and quench the reaction at <90% conversion to prevent over-alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
